Thiol-C9-PEG5-acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H44O7S |

|---|---|

Molecular Weight |

452.6 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C22H44O7S/c23-22(24)10-12-26-14-16-28-18-20-29-19-17-27-15-13-25-11-8-6-4-2-1-3-5-7-9-21-30/h30H,1-21H2,(H,23,24) |

InChI Key |

SCWOQJXEVJAGMQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCOCCOCCOCCOCCOCCC(=O)O)CCCCCS |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Thiol-C9-PEG5-acid: Properties, Structure, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Thiol-C9-PEG5-acid, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document details the molecule's physicochemical characteristics, provides illustrative experimental protocols, and visualizes key workflows to support its application in research and development.

Core Chemical Properties and Structure

This compound is a versatile chemical tool featuring a thiol group (-SH) at one end of a nine-carbon alkyl chain (C9) and a carboxylic acid (-COOH) at the terminus of a five-unit polyethylene glycol (PEG5) chain. This unique structure allows for orthogonal conjugation strategies, where the thiol and carboxylic acid moieties can react with different functional groups.

The C9 alkyl chain provides a hydrophobic spacer, which can be advantageous in specific applications, such as improving membrane permeability or modulating the distance and orientation between conjugated molecules. The PEG5 linker enhances hydrophilicity, which can improve the solubility and reduce the immunogenicity of the resulting conjugate.

Physicochemical Data

Quantitative data for this compound and a closely related variant are summarized in the table below. It is important to note that properties can vary slightly between suppliers and batches.

| Property | This compound | Thiol-C9-PEG5 |

| Molecular Weight | 452.65 g/mol | 380.58 g/mol |

| Molecular Formula | C22H44O7S | C19H40O5S |

| CAS Number | Not specified | 130727-42-3 |

| Purity | Typically >95% | Typically >95% |

| Appearance | Varies (liquid or solid) | Not specified |

| Storage Conditions | Store at -20°C, desiccated. For solutions, store in tightly sealed vials at -20°C for up to one month. | Powder: 2 years at -20°C. In DMSO: 2 weeks at 4°C, 6 months at -80°C. |

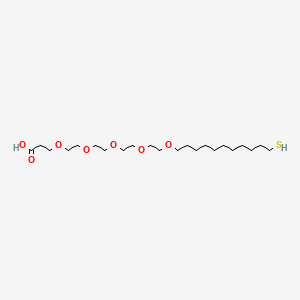

Structural Representation

The structure of this compound consists of three key components: a reactive thiol group, a C9 alkyl spacer, and a PEG5-acid chain.

Caption: Chemical structure of this compound.

Key Applications and Experimental Protocols

The bifunctional nature of this compound makes it a valuable tool in several advanced applications, most notably in the development of Proteolysis Targeting Chimeras (PROTACs), surface functionalization of nanoparticles, and bioconjugation.

PROTAC Linker

This compound is frequently utilized as a linker in the synthesis of PROTACs.[1][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker's length, flexibility, and chemical composition are critical for the efficacy of the PROTAC.[1] The C9 alkyl chain and PEG5 unit of this compound provide a specific length and balance of hydrophobicity and hydrophilicity that can be optimized for a given target and E3 ligase pair.

The following diagram outlines a typical workflow for the design and evaluation of PROTACs utilizing linkers like this compound.

Caption: PROTAC development workflow.

Surface Functionalization

The thiol group of this compound exhibits a strong affinity for noble metal surfaces, such as gold and silver, making it an excellent choice for the functionalization of nanoparticles and biosensors. The PEG chain creates a hydrophilic and biocompatible layer that can reduce non-specific protein adsorption and improve colloidal stability. The terminal carboxylic acid can then be used to conjugate biomolecules, such as antibodies or enzymes, to the surface.

This protocol provides a general method for the surface functionalization of AuNPs using this compound followed by bioconjugation of a protein.

Materials:

-

Citrate-stabilized gold nanoparticles (AuNPs)

-

This compound

-

Ethanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Amine-containing protein (e.g., antibody)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Centrifuge

Procedure:

-

Thiolation of AuNPs:

-

Prepare a 1 mM solution of this compound in ethanol.

-

Add the this compound solution to the AuNP solution at a 10- to 20-fold molar excess.

-

Sonicate the mixture for 30 minutes.

-

Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.

-

Centrifuge the solution to pellet the functionalized AuNPs.

-

Remove the supernatant and wash the pellet with ethanol twice, followed by a final wash with PBS.

-

-

Activation of Carboxylic Acid Groups:

-

Resuspend the thiolated AuNPs in PBS.

-

Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in PBS.

-

Add EDC and NHS to the AuNP solution and incubate for 15-30 minutes at room temperature.

-

-

Conjugation to Protein:

-

Centrifuge the activated AuNPs and resuspend in fresh PBS.

-

Immediately add the amine-containing protein to the activated AuNPs.

-

Incubate for 2-4 hours at room temperature.

-

-

Quenching and Purification:

-

Add quenching buffer to the reaction mixture and incubate for 15 minutes.

-

Centrifuge the solution to pellet the conjugated AuNPs.

-

Wash the pellet with PBS to remove unbound protein and quenching reagents.

-

Resuspend the final conjugate in a suitable buffer for storage at 4°C.

-

Caption: AuNP surface functionalization workflow.

Bioconjugation

The orthogonal reactivity of the thiol and carboxylic acid groups allows for specific and controlled bioconjugation reactions. The thiol group can react with maleimides to form stable thioether bonds, a common strategy for labeling proteins at cysteine residues. The carboxylic acid can be activated with EDC and NHS to react with primary amines, such as those found on lysine residues.

This protocol describes a two-step process for conjugating a thiol-containing small molecule to a protein using a heterobifunctional linker with an NHS ester and a maleimide group, illustrating the principle that can be adapted for this compound.

Materials:

-

Protein with accessible primary amines (e.g., antibody)

-

NHS-PEG-Maleimide linker

-

Thiol-containing small molecule

-

Reaction Buffer (e.g., PBS, pH 7.2-7.5)

-

Anhydrous DMSO or DMF

-

Desalting column

Procedure:

-

Protein Modification with Linker:

-

Prepare a 10 mM stock solution of the NHS-PEG-Maleimide linker in DMSO or DMF.

-

Add a 10- to 20-fold molar excess of the linker to the protein solution.

-

Incubate for 30-60 minutes at room temperature.

-

Remove excess linker using a desalting column equilibrated with the reaction buffer.

-

-

Conjugation with Thiol-Containing Molecule:

-

Immediately add the thiol-containing small molecule to the maleimide-activated protein.

-

Incubate for 1-2 hours at room temperature.

-

Purify the final conjugate using a desalting column or size-exclusion chromatography.

-

Caption: Two-step bioconjugation workflow.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the structure of the molecule. Expected characteristic peaks for a Thiol-PEG-acid linker would include:

-

A broad signal around 3.6 ppm corresponding to the repeating ethylene glycol protons of the PEG backbone.

-

Signals corresponding to the protons of the alkyl chain.

-

Distinct signals for the protons adjacent to the thiol and carboxylic acid groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the molecule. For this compound, a dominant peak corresponding to its molecular weight (452.65 Da) would be expected.

Conclusion

This compound is a highly versatile heterobifunctional linker with significant applications in drug development and biotechnology. Its unique combination of a thiol group, a C9 alkyl spacer, and a PEG5-acid moiety allows for precise and controlled conjugation strategies. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists working with this and similar molecules, facilitating the development of novel therapeutics and advanced biomaterials.

References

The Multifaceted Role of Thiol-C9-PEG5-acid in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiol-C9-PEG5-acid is a heterobifunctional linker that has garnered significant attention in various research and development domains due to its unique chemical properties. This guide provides an in-depth overview of its core applications, supported by experimental protocols, quantitative data, and logical workflow diagrams to facilitate its effective implementation in the laboratory.

Core Principles and Applications

This compound is characterized by a thiol (-SH) group at one terminus and a carboxylic acid (-COOH) group at the other, separated by a nine-carbon alkyl chain (C9) and a five-unit polyethylene glycol (PEG5) spacer. This distinct architecture underpins its utility in three primary research areas:

-

Bioconjugation and Surface Modification: The thiol group exhibits a strong affinity for noble metal surfaces, such as gold, enabling the stable anchoring of the linker to nanoparticles and sensor chips. The carboxylic acid group then serves as a versatile handle for the covalent attachment of biomolecules, such as proteins, peptides, and antibodies, typically through amide bond formation.

-

Drug Delivery Systems: The PEG spacer enhances the solubility and biocompatibility of nanoparticles or drug conjugates, reducing non-specific protein adsorption and improving their pharmacokinetic profiles. The terminal carboxylic acid allows for the attachment of targeting ligands or therapeutic payloads.

-

PROTAC Development: In the field of targeted protein degradation, this compound can function as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein.

Quantitative Data Presentation

Table 1: Physicochemical Properties of Thiol-PEG-Functionalized Gold Nanoparticles (Illustrative)

| Linker Used | Core Diameter (nm) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |

| Thiol-PEG(800)-Acid | 5.2 ± 1.1 | 20.1 ± 2.3 | -0.1 ± 1.0 | [1] |

| Thiol-PEG(2000)-Acid | 6.7 ± 2.8 | 30.3 ± 3.1 | -0.2 ± 0.5 | [1] |

| Thiol-PEG(6000)-Acid | 8.1 ± 1.5 | 49.2 ± 5.4 | -1.8 ± 4.3 | [1] |

Table 2: Influence of PEG Linker Length on PROTAC Efficacy (Illustrative)

| Target Protein | Linker Type | Linker Length (atoms) | Degradation Efficacy (DC50, nM) | Reference |

| TBK1 | PEG/Alkyl | < 12 | No Degradation | [2] |

| TBK1 | PEG/Alkyl | 12-29 | < 1000 | [2] |

| CRBN (homo-PROTAC) | PEG | 8 | Optimal Degradation |

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles with this compound

This protocol describes the surface modification of citrate-capped gold nanoparticles (AuNPs) with this compound via a ligand exchange reaction.

Materials:

-

Citrate-capped gold nanoparticle solution

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized (DI) water

-

Centrifuge

Procedure:

-

Prepare a stock solution of this compound in DI water or an appropriate organic solvent like DMSO.

-

To the citrate-capped AuNP solution, add the this compound stock solution. The final concentration of the thiol linker should be in excess to facilitate efficient ligand exchange.

-

Incubate the mixture at room temperature with gentle stirring for at least 12 hours to allow for the formation of a self-assembled monolayer.

-

Purify the functionalized AuNPs by centrifugation. Resuspend the pellet in fresh PBS.

-

Repeat the centrifugation and resuspension steps at least three times to remove excess unbound thiol linker.

-

Characterize the functionalized AuNPs using techniques such as Dynamic Light Scattering (DLS) for size distribution and Zeta Potential for surface charge.

Protocol 2: Bioconjugation of a Protein to this compound Functionalized Gold Nanoparticles

This protocol outlines the covalent attachment of a protein to the carboxylic acid terminus of the linker on the AuNP surface using EDC/NHS chemistry.

Materials:

-

This compound functionalized AuNPs

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

-

Protein to be conjugated (in PBS)

-

Quenching buffer (e.g., hydroxylamine or Tris buffer)

Procedure:

-

Resuspend the this compound functionalized AuNPs in MES buffer.

-

Activate the carboxylic acid groups by adding EDC and NHS to the AuNP solution. A typical molar ratio is a 10-fold excess of EDC and NHS relative to the surface carboxyl groups.

-

Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.

-

Centrifuge the activated AuNPs and resuspend them in PBS (pH 7.4).

-

Immediately add the protein solution to the activated AuNPs. The molar ratio of protein to AuNPs should be optimized for the specific application.

-

Allow the conjugation reaction to proceed for 2 hours at room temperature with gentle mixing.

-

Quench the reaction by adding the quenching buffer to deactivate any unreacted NHS esters.

-

Purify the protein-conjugated AuNPs by centrifugation to remove excess protein and byproducts.

-

Resuspend the final conjugate in a suitable buffer for storage and downstream applications.

Mandatory Visualizations

References

A Comprehensive Technical Guide to Thiol-C9-PEG5-acid

This technical guide provides an in-depth overview of the chemical and physical properties of Thiol-C9-PEG5-acid, a bifunctional linker commonly utilized in biomedical research and drug development. Aimed at researchers, scientists, and professionals in the field, this document details the molecule's characteristics, potential applications, and illustrative experimental workflows.

Core Molecular Data

This compound is a heterobifunctional linker featuring a terminal thiol group and a carboxylic acid group, separated by a C9 alkyl chain and a polyethylene glycol (PEG) spacer of five units. This structure allows for the conjugation of various molecules.

A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| Molecular Weight | 452.65 g/mol | [1] |

| Chemical Formula | C22H44O7S | [1] |

Application in Bioconjugation and Proteolysis Targeting Chimeras (PROTACs)

This compound is frequently employed as a PEG-based linker in the synthesis of PROTACs.[1] PROTACs are chimeric molecules that facilitate the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They typically consist of a ligand for the target protein and another for an E3 ubiquitin ligase, connected by a linker like this compound.

Illustrative Experimental Protocols

The following are generalized protocols outlining the use of this compound in bioconjugation applications. Specific reaction conditions may need to be optimized based on the properties of the molecules being conjugated.

Protocol 3.1: Activation of Carboxylic Acid Group

The carboxylic acid moiety of this compound can be activated to facilitate its reaction with primary amines. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.

-

Materials: this compound, N-hydroxysuccinimide (NHS), N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), anhydrous dimethylformamide (DMF) or dichloromethane (DCM), amine-containing molecule.

-

Procedure:

-

Dissolve this compound in anhydrous DMF.

-

Add NHS and EDC to the solution in equimolar amounts or slight excess relative to the acid.

-

Allow the reaction to proceed at room temperature for several hours to form the NHS ester.

-

The activated linker can then be reacted with an amine-containing molecule to form a stable amide bond.

-

Protocol 3.2: Thiol-Maleimide Conjugation

The thiol group of the linker can react with a maleimide-functionalized molecule to form a stable thioether bond.

-

Materials: this compound, maleimide-functionalized molecule, phosphate-buffered saline (PBS) at pH 7.2-7.4.

-

Procedure:

-

Dissolve the maleimide-functionalized molecule in PBS.

-

Add a solution of this compound to the maleimide solution. A slight molar excess of the thiol may be used.

-

Allow the reaction to proceed at room temperature for 1-2 hours.

-

The resulting conjugate can be purified using techniques such as size exclusion chromatography or dialysis.

-

Conceptual Workflow and Pathway Diagrams

To visualize the utility of this compound, the following diagrams illustrate a typical experimental workflow for creating a PROTAC and the subsequent signaling pathway it initiates.

References

Thiol-C9-PEG5-acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Thiol-C9-PEG5-acid, a polyethylene glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide incorporates data from the SDS of the structurally analogous compound, Thiol-C9-PEG4-acid, alongside general knowledge of thiol-PEG compounds.

Chemical and Physical Properties

This compound is a heterobifunctional molecule featuring a thiol group (-SH) at one end of a C9 alkyl chain and a carboxylic acid (-COOH) at the terminus of a five-unit polyethylene glycol (PEG) chain. This structure allows for its use as a linker in the synthesis of PROTACs, which are designed to recruit specific E3 ubiquitin ligases to a target protein, leading to the protein's degradation.

A direct comparison of the key physical and chemical properties of this compound and its close analog, Thiol-C9-PEG4-acid, is presented below.

| Property | This compound | Thiol-C9-PEG4-acid |

| Molecular Formula | C19H40O5S[1] | C19H38O6S[2][3][4] |

| Molecular Weight | 380.58 g/mol [1] | 394.57 g/mol |

| Appearance | Not specified (likely a solid or viscous liquid) | Not specified (likely a solid or viscous liquid) |

| Solubility | Soluble in DMSO | Soluble in DMSO and other organic solvents |

Hazard Identification and Safety Precautions

Based on the Safety Data Sheet for Thiol-C9-PEG4-acid, this compound is not classified as a hazardous substance or mixture. However, as with any chemical, appropriate safety precautions should be observed.

Potential Hazards:

-

May cause eye, skin, or respiratory tract irritation upon direct contact.

-

The toxicological properties have not been fully investigated.

Recommended Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.

-

-

Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of this compound.

| Aspect | Guideline |

| Handling | Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Use in a well-ventilated area. |

| Storage | Store in a tightly sealed container in a cool, dry place. Recommended storage as a powder is at -20°C for up to 2 years. In DMSO, it can be stored at 4°C for 2 weeks or at -80°C for 6 months. |

| Incompatibilities | Avoid strong oxidizing agents. |

Emergency Procedures

In the event of an emergency, follow these procedures:

| Emergency | Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |

| Spills | Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. |

Experimental Protocols and Logical Relationships

Caption: Mechanism of PROTAC-mediated protein degradation utilizing a linker like this compound.

Caption: A standard workflow for the safe handling of chemical reagents in a laboratory setting.

Disposal Considerations

Dispose of waste product and contaminated packaging in accordance with local, state, and federal regulations. It is recommended to consult with a licensed professional waste disposal service.

Transport Information

Based on the information for Thiol-C9-PEG4-acid, this substance is not considered hazardous for transport by DOT (US), IMDG, or IATA.

Disclaimer: This document is intended for informational purposes only and is based on the best available information at the time of writing. It is not a substitute for a formal Safety Data Sheet. Users should always conduct their own risk assessments and consult with their institution's safety office before handling any chemical.

References

A Technical Guide to Commercial Sourcing and Purity of Thiol-C9-PEG5-acid

For researchers, scientists, and professionals in drug development, the quality and purity of chemical reagents are paramount. This guide provides an in-depth overview of the commercial sources for Thiol-C9-PEG5-acid, a heterobifunctional PROTAC linker, and details the analytical methodologies crucial for its purity assessment.

Commercial Availability and Specifications

This compound is available from a range of specialized chemical suppliers. While specific formulations and grades may vary, the compound is generally offered at a purity of 95% or higher. The following table summarizes the offerings from several key commercial vendors. It is important to note that while Certificates of Analysis (CoA) with detailed batch-specific purity data are typically available upon request from the suppliers, this information is not always publicly accessible on their websites.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Stated Purity |

| DC Chemicals | This compound | 130727-42-3 | C22H44O7S | 452.65 | >95% |

| MedchemExpress | This compound | 130727-42-3 | C22H44O7S | 452.65 | >95% |

| Chemsrc | Thiol-C9-PEG5 | 130727-42-3 | C19H40O5S | 380.58 | >95.0% |

| BroadPharm | Thiol-PEG3-acid | 1347750-82-6 | C9H18O5S | 238.3 | >95% |

Analytical Characterization and Purity Assessment

The purity of this compound is typically established using a combination of chromatographic and spectroscopic techniques. The most common methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a standard method for assessing the purity of PEGylated compounds.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm.

-

Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.

-

Data Analysis: Purity is determined by the peak area percentage of the main component relative to the total peak area.

2. Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the expected structure of this compound. Key signals to observe include those for the thiol proton, the methylene protons of the PEG chain, and the protons of the C9 alkyl chain and the terminal carboxylic acid.

3. Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

-

Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid.

-

Analysis Mode: Positive or negative ion mode, depending on the adducts formed.

-

Data Analysis: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of this compound plus or minus the mass of an adduct ion (e.g., [M+H]⁺, [M+Na]⁺).

Visualizing Workflows and Pathways

Logical Workflow for Supplier Selection

The following diagram illustrates a logical workflow for selecting a suitable commercial source for this compound, emphasizing the importance of purity verification.

Caption: Workflow for selecting a this compound supplier.

Conceptual Signaling Pathway Application

This compound is a linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). The following diagram illustrates the general mechanism of action of a PROTAC.

Caption: General mechanism of PROTAC action.

The Strategic Role of the PEG5 Spacer in Thiol-C9-PEG5-acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins. The efficacy of these heterobifunctional molecules is critically dependent on the nuanced interplay of their three core components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that tethers them. This technical guide delves into the specific role of the Thiol-C9-PEG5-acid linker, with a particular focus on the contribution of its pentaethylene glycol (PEG5) spacer to the overall function and therapeutic potential of the resulting PROTAC.

Core Chemical Structure and Functional Moieties

This compound is a heterobifunctional linker designed for the modular synthesis of PROTACs. Its structure comprises three key functional regions:

-

Thiol Group (-SH): This nucleophilic group serves as a reactive handle for covalent conjugation, most commonly with electrophilic partners such as maleimides present on a ligand for the POI or the E3 ligase. This reaction forms a stable thioether bond.

-

C9 Alkyl Chain (-(CH2)9-): This saturated hydrocarbon chain provides spatial separation between the two ends of the linker. Its lipophilic nature can influence the overall physicochemical properties of the PROTAC, including its cell permeability.[1][]

-

Pentaethylene Glycol Spacer (-(OCH2CH2)5-): This hydrophilic chain of five repeating ethylene glycol units is a critical modulator of the PROTAC's properties.

-

Carboxylic Acid (-COOH): This terminal functional group enables conjugation to an amine group on the second ligand through the formation of a stable amide bond, typically facilitated by peptide coupling reagents.

The Multifaceted Role of the PEG5 Spacer

The PEG5 spacer is not merely a passive connector; it plays a crucial role in dictating the biological activity and drug-like properties of a PROTAC. Its influence can be categorized into several key areas:

Modulation of Physicochemical Properties

The inclusion of a PEG spacer significantly impacts the solubility and permeability of a PROTAC molecule. Due to their bivalent nature, PROTACs are often large molecules that fall outside the typical parameters of Lipinski's "rule of five," making properties like aqueous solubility and cell permeability challenging to optimize.[3]

-

Enhanced Solubility: The ethylene glycol units of the PEG5 spacer are hydrophilic, which can improve the overall water solubility of the PROTAC.[1][4] This is particularly advantageous when dealing with hydrophobic ligands for the POI or E3 ligase. Improved solubility can facilitate formulation and administration.

-

Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, PEG linkers can enhance cell permeability. This is sometimes attributed to a "chameleon effect," where the flexible linker can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, shielding its polar atoms. However, the relationship between PEG length and permeability is complex; in some cases, increasing the number of PEG units can reduce permeability.

Impact on Ternary Complex Formation and Stability

The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the POI and the E3 ligase. The length and flexibility of the linker are paramount in this process.

-

Optimal Spacing: The linker must be long enough to span the distance between the binding pockets of the two proteins without inducing steric clash. If the linker is too short, the two ligands may be unable to bind their respective proteins simultaneously.

-

Flexibility and Pre-organization: Flexible linkers like PEG chains allow the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive ternary complex geometry. However, excessive flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the complex. The PEG5 length often represents a balance between providing sufficient reach and avoiding excessive conformational freedom.

Influence on Degradation Efficacy (DC50 and Dmax)

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein, typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The length of the PEG spacer has been shown to be a critical determinant of these parameters.

The optimal linker length is highly target-dependent, and there is no universal rule. Empirical testing of a range of linker lengths is crucial for each new PROTAC system.

Quantitative Data on the Impact of PEG Linker Length

| Target Protein | E3 Ligase | Linker Composition | Key Findings | Reference |

| Estrogen Receptor α (ERα) | VHL | PEG (varied lengths) | A 16-atom linker was significantly more potent in degrading ERα than a 12-atom linker, despite similar binding affinities. | |

| BTK | CRBN | PEG (varied lengths) | PROTACs with fewer than 4 PEG units showed impaired binding affinity, suggesting a minimum linker length is required to avoid steric hindrance. | |

| TBK1 | VHL | Alkyl/ether (varied lengths) | No degradation was observed with linkers shorter than 12 atoms. Potency was observed with linkers between 12 and 29 atoms, with peak potency at a 21-atom linker. | |

| BRD4 | CRBN | PEG (0-4 units) | Intermediate length linkers (1-2 PEG units) showed reduced degradation potency compared to both shorter (0 PEG units) and longer (4-5 PEG units) linkers. |

This table summarizes findings from various studies and is intended to be illustrative of the general principles of PEG linker length optimization.

Experimental Protocols

The following are generalized experimental protocols relevant to the use of this compound in the synthesis and evaluation of PROTACs.

Protocol for PROTAC Synthesis via Amide Bond Formation and Thiol-Maleimide Conjugation

This protocol outlines a common strategy for synthesizing a PROTAC using a heterobifunctional linker like this compound.

Step 1: Amide Coupling of E3 Ligase Ligand to the Carboxylic Acid Terminus of the Linker

-

Dissolution: Dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Activation: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitoring: Monitor the reaction progress by LC-MS.

-

Work-up and Purification: Upon completion, perform an aqueous work-up and purify the resulting thiol-functionalized intermediate by flash column chromatography or preparative HPLC.

Step 2: Thiol-Maleimide Conjugation to the POI Ligand

-

Preparation of POI Ligand: Dissolve the maleimide-functionalized POI ligand in a suitable buffer (e.g., PBS, pH 7.0-7.5). If the protein of interest itself is being targeted, ensure any disulfide bonds that are not intended for conjugation are either protected or that the reaction conditions are optimized for selectivity.

-

Conjugation Reaction: Add the purified thiol-functionalized intermediate from Step 1 (typically in a 1.1- to 1.5-fold molar excess) to the solution of the maleimide-functionalized POI ligand.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light if either component is light-sensitive.

-

Purification: Purify the final PROTAC conjugate using size-exclusion chromatography, dialysis, or preparative HPLC to remove unreacted starting materials.

Western Blot Protocol for Assessing Protein Degradation

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the synthesized PROTAC at various concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of protein degradation.

Visualization of Key Pathways and Workflows

PROTAC Mechanism of Action

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

Caption: General workflow for PROTAC synthesis and in vitro evaluation.

Conclusion

The this compound linker is a versatile tool in the design and synthesis of PROTACs. The PEG5 spacer plays a critical, multifaceted role that extends far beyond simple conjugation. It is a key determinant of the resulting PROTAC's physicochemical properties, its ability to foster a productive ternary complex, and ultimately, its efficacy in inducing the degradation of the target protein. While the optimal linker length is target-specific and must be determined empirically, the principles outlined in this guide, supported by data from analogous systems, provide a robust framework for the rational design of novel and effective PROTAC-based therapeutics. The careful consideration and optimization of the PEG spacer are essential steps in unlocking the full potential of targeted protein degradation.

References

An In-depth Technical Guide to Thiol-PEG Linkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of thiol-reactive polyethylene glycol (PEG) linkers, essential tools in modern bioconjugation for the development of advanced therapeutics and diagnostics. We will delve into the core chemistries, provide detailed experimental protocols, and present quantitative data to inform the rational design of bioconjugates.

Introduction to Thiol-PEG Bioconjugation

Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer that, when covalently attached to a biomolecule (a process known as PEGylation), can significantly enhance its therapeutic properties.[1][2] PEGylation can improve a molecule's solubility and stability, extend its circulatory half-life, and reduce its immunogenicity.[1][2]

Thiol-reactive PEG linkers are a class of reagents designed to specifically target sulfhydryl groups (-SH) on biomolecules. These groups are most commonly found in the amino acid cysteine. The selective nature of thiol-based conjugation allows for site-specific modification of proteins, peptides, and oligonucleotides, which is crucial for preserving their biological activity.[] This guide will focus on the two most prevalent thiol-reactive chemistries: maleimide and pyridyl disulfide.

Core Chemistries of Thiol-PEG Linkers

The choice of conjugation chemistry is critical as it dictates the stability and properties of the final bioconjugate.

Maleimide Chemistry

Maleimide-functionalized PEG linkers react with thiol groups via a Michael addition reaction to form a stable thioether bond. This reaction is highly efficient and specific for thiols within a pH range of 6.5-7.5. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target reactions.

Despite the stability of the thioether bond, the succinimide ring can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione in vivo. This can lead to deconjugation and potential off-target effects. However, hydrolysis of the succinimide ring can occur, leading to a ring-opened structure that is more stable and resistant to this reversal.

Pyridyl Disulfide Chemistry

Pyridyl disulfide-PEG linkers react with thiols through a disulfide exchange reaction, forming a new disulfide bond and releasing pyridine-2-thione. This reaction is also highly specific for thiols and can be monitored spectrophotometrically by measuring the release of pyridine-2-thione at 343 nm. The resulting disulfide bond is cleavable under reducing conditions, which can be advantageous for drug delivery applications where the release of the payload is desired in the reducing environment of the cell.

Quantitative Data on Thiol-PEG Linkers

The selection of a thiol-PEG linker should be guided by quantitative data on conjugation efficiency, stability, and the pharmacokinetic profile of the resulting bioconjugate.

Conjugation Efficiency

The efficiency of the conjugation reaction is influenced by factors such as pH, temperature, reaction time, and the molar ratio of the reactants.

| Linker Chemistry | Biomolecule | Molar Ratio (Linker:Thiol) | pH | Time | Conjugation Efficiency (%) | Reference |

| Maleimide | cRGDfK Peptide | 2:1 | 7.0 | 30 min | 84 ± 4 | |

| Maleimide | 11A4 Nanobody | 5:1 | 7.4 | 2 h | 58 ± 12 | |

| Pyridyl Disulfide | Thiol-modified siRNA | - | - | 24 h | 97 |

In Vivo Stability and Pharmacokinetics

The stability of the linker is a critical determinant of the in vivo performance of a bioconjugate.

| Linker Type | Model System | Key Finding | Reference |

| Maleimide-Thioether | ADC in human plasma | ~50% intact conjugate after 7 days | |

| "Bridging" Disulfide | ADC in human plasma | >95% intact conjugate after 7 days | |

| Mono-sulfone-PEG | Hemoglobin conjugate in 1 mM GSH | >95% conjugation retained after 7 days | |

| Maleimide-PEG | Hemoglobin conjugate in 1 mM GSH | ~70% conjugation retained after 7 days | |

| N-Ethylmaleimide-Thiol Adduct | In presence of glutathione | Half-life of 20 - 80 hours | |

| Disulfide Bond | - | Half-life of 8 - 45 minutes in the presence of glutathione |

The length of the PEG chain also significantly impacts the pharmacokinetic properties of the bioconjugate.

| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |

| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG | |

| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG | |

| rhTIMP-1 | 20 kDa | 25-fold increase in elimination half-life (from 1.1 h to 28 h) | |

| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life |

Detailed Experimental Protocols

Quantification of Free Thiols using Ellman's Assay

This protocol describes the determination of free sulfhydryl groups in a protein sample using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

Materials:

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

-

Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.

-

Cysteine hydrochloride monohydrate for standards.

-

Spectrophotometer.

Procedure:

-

Prepare a series of cysteine standards by serially diluting a 1.5 mM stock solution in Reaction Buffer.

-

For each standard and protein sample, add 50 µL of Ellman's Reagent Solution.

-

Incubate the reactions for 15 minutes at room temperature.

-

Measure the absorbance of each sample at 412 nm.

-

Create a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of free thiols in the protein sample by interpolating its absorbance value on the standard curve.

Protein Conjugation with Maleimide-PEG

This protocol outlines the general procedure for conjugating a maleimide-activated PEG to a thiol-containing protein.

Materials:

-

Thiol-containing protein.

-

Maleimide-PEG reagent.

-

Conjugation Buffer: Thiol-free buffer, pH 6.5-7.5 (e.g., PBS, HEPES).

-

Anhydrous DMSO or DMF to dissolve the Maleimide-PEG.

-

Reducing agent (optional, e.g., TCEP) to reduce disulfide bonds.

-

Purification system (e.g., size exclusion chromatography).

Procedure:

-

Prepare the protein solution at a concentration of 1-10 mg/mL in the degassed conjugation buffer.

-

If necessary, reduce disulfide bonds in the protein by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature. The reducing agent must be removed before adding the maleimide-PEG.

-

Prepare a stock solution of the maleimide-PEG reagent in anhydrous DMSO or DMF.

-

Add the maleimide-PEG solution to the protein solution with gentle stirring. A 10-20 fold molar excess of maleimide-PEG over the protein is a common starting point.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purify the PEGylated protein from excess reagents and unconjugated protein using size exclusion chromatography or dialysis.

Characterization of PEGylated Proteins

Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for the separation of the PEGylated conjugate from the un-PEGylated protein and smaller reagents.

Mass Spectrometry (MS): ESI-MS and MALDI-MS are powerful techniques for characterizing PEGylated proteins. They can be used to determine the accurate mass of the conjugate, the degree of PEGylation (number of PEG chains attached), and to identify the site of PEGylation.

Conclusion

Thiol-PEG linkers are indispensable tools in bioconjugation, enabling the development of next-generation therapeutics with improved pharmacological properties. The choice between maleimide and pyridyl disulfide chemistries depends on the specific application, with maleimides forming stable thioether bonds and pyridyl disulfides creating cleavable disulfide linkages. A thorough understanding of the reaction kinetics, stability, and the impact of PEG chain length is crucial for the successful design and development of effective bioconjugates. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in this dynamic field.

References

Methodological & Application

Application Notes and Protocols for Thiol-C9-PEG5-acid Functionalization of Gold Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the functionalization of gold nanoparticles (AuNPs) with Thiol-C9-PEG5-acid. This process, often referred to as PEGylation, is a critical step in preparing AuNPs for various biomedical applications, including drug delivery, bioimaging, and diagnostics. The addition of a polyethylene glycol (PEG) layer enhances the stability of the nanoparticles in biological media, reduces non-specific protein adsorption, and prolongs circulation time. The terminal carboxylic acid group provides a versatile handle for the subsequent conjugation of targeting ligands, therapeutic agents, or imaging probes.

Principle of Functionalization

The functionalization process is based on the strong affinity of the thiol group (-SH) for the gold surface, leading to the formation of a stable gold-thiol bond. This results in a self-assembled monolayer of the this compound ligand on the surface of the AuNPs. This is typically achieved through a ligand exchange reaction, where the existing stabilizing agents on the AuNP surface (e.g., citrate ions) are displaced by the thiol-PEG molecules. The terminal carboxylic acid group can then be activated using carbodiimide chemistry (EDC/NHS) to facilitate covalent bonding with amine-containing molecules.

Experimental Protocols

This section details the protocols for the synthesis of citrate-capped gold nanoparticles, their functionalization with this compound, and the subsequent activation of the terminal carboxyl group for further conjugation.

Materials and Equipment

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Trisodium citrate dihydrate

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Phosphate-buffered saline (PBS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer

-

Deionized (DI) water (18.2 MΩ·cm)

-

Glassware for synthesis

-

Magnetic stirrer and hotplate

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Dynamic Light Scattering (DLS) instrument

-

Transmission Electron Microscope (TEM)

-

Fourier-Transform Infrared (FTIR) Spectrometer

Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (20 nm)

-

Add 100 mL of 0.01% (w/v) HAuCl₄ solution to a 250 mL round-bottom flask with a stir bar.

-

Bring the solution to a rolling boil while stirring vigorously.

-

Rapidly inject 2.5 mL of 1% (w/v) trisodium citrate solution into the boiling gold solution.

-

Observe the color change from pale yellow to colorless, then to a deep red or wine color, which indicates the formation of AuNPs.

-

Continue boiling and stirring for an additional 15 minutes.

-

Remove the flask from the heat and allow it to cool to room temperature.

-

Characterize the synthesized AuNPs for their size and concentration using UV-Vis spectroscopy and TEM.

Protocol 2: Functionalization with this compound

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in DI water.

-

To 10 mL of the citrate-capped AuNP solution, add the this compound solution. The optimal molar ratio of PEG to AuNP should be determined empirically, but a starting point is a high molar excess of PEG (e.g., 10,000:1).

-

Incubate the mixture at room temperature for at least 12 hours with gentle stirring to allow for complete ligand exchange.

-

Purify the PEGylated AuNPs by centrifugation. The speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).

-

Remove the supernatant containing excess PEG and unbound ligands.

-

Resuspend the nanoparticle pellet in a suitable buffer, such as PBS.

-

Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of impurities.

-

Characterize the functionalized AuNPs using UV-Vis, DLS, and zeta potential measurements.

Protocol 3: Activation of Terminal Carboxylic Acid with EDC/NHS

-

Resuspend the purified this compound functionalized AuNPs in MES buffer (e.g., 0.1 M, pH 6.0).

-

Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in cold MES buffer.

-

Add EDC and NHS to the AuNP solution. A typical molar ratio of EDC:NHS:carboxyl groups on the AuNP surface is 10:20:1.

-

Incubate the reaction mixture for 30 minutes at room temperature with gentle stirring.

-

The NHS-activated AuNPs are now ready for conjugation with amine-containing molecules. This reaction should be performed immediately.

-

To conjugate, add the amine-containing molecule (e.g., protein, antibody, or drug) to the activated AuNP solution. The reaction is typically carried out in a buffer with a pH of 7.2-8.0 (e.g., PBS) for 2 hours at room temperature.

-

Quench the reaction by adding an amine-containing buffer such as Tris or by adding hydroxylamine.

-

Purify the final conjugated nanoparticles by centrifugation to remove unreacted molecules.

Data Presentation: Characterization of Functionalized Nanoparticles

Successful functionalization is confirmed by a suite of characterization techniques. The following tables summarize typical quantitative data obtained before and after functionalization of 20 nm gold nanoparticles.

| Parameter | Citrate-Capped AuNPs | This compound AuNPs | Technique |

| Hydrodynamic Diameter | ~22 nm | ~35 nm | Dynamic Light Scattering (DLS) |

| Zeta Potential | -30 mV to -50 mV | -10 mV to -25 mV | Zeta Potential Measurement |

| Surface Plasmon Resonance (SPR) Peak | ~520 nm | ~522-524 nm | UV-Vis Spectroscopy |

Table 1: Physicochemical properties of gold nanoparticles before and after functionalization with this compound.

| Characteristic Peak | Description | Expected Result after Functionalization | Technique |

| ~1700 cm⁻¹ | C=O stretching of the carboxylic acid | A distinct peak appears, confirming the presence of the acid group. | Fourier-Transform Infrared (FTIR) Spectroscopy |

| ~1100 cm⁻¹ | C-O-C stretching of the PEG backbone | A strong peak is observed, indicating the presence of the PEG linker. | Fourier-Transform Infrared (FTIR) Spectroscopy |

| ~2550-2600 cm⁻¹ | S-H stretching of the thiol group | This peak should disappear upon binding to the gold surface. | Fourier-Transform Infrared (FTIR) Spectroscopy |

Table 2: Expected changes in FTIR spectra upon successful functionalization.

Visualizations

Experimental Workflow

Caption: Workflow for AuNP synthesis, functionalization, and activation.

Receptor-Mediated Endocytosis Pathway

Caption: Receptor-mediated endocytosis of a functionalized gold nanoparticle.

Application Notes and Protocols: Forming Self-Assembled Monolayers with Thiol-C9-PEG5-acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate surface.[1] The use of alkanethiols on gold substrates is a well-established method for creating robust and well-defined surfaces.[2][3] This process is driven by the strong, specific interaction between sulfur and gold, forming a stable gold-thiolate (Au-S) bond.[2]

This document provides a detailed guide for forming a SAM using Thiol-C9-PEG5-acid. This molecule features three key components: a thiol (-SH) group for anchoring to the gold surface, a C9 alkyl chain that contributes to a densely packed and ordered monolayer through van der Waals interactions, and a terminal polyethylene glycol (PEG) chain ending in a carboxylic acid (-COOH).[2] The PEG linker enhances the hydrophilicity of the surface and provides resistance to non-specific protein adsorption, a critical feature for biosensors, drug delivery systems, and biocompatible materials. The terminal carboxylic acid group offers a versatile chemical handle for the covalent immobilization of biomolecules.

Following these protocols will enable the user to create consistent, high-quality, functionalized surfaces for a wide range of applications.

Properties of this compound

The specific properties of the thiol molecule are essential for preparing solutions and understanding monolayer formation.

| Property | Value | Source |

| Molecular Formula | C22H44O7S | |

| Molecular Weight | 452.65 g/mol | |

| Structure | HS-(CH2)9-(OCH2CH2)5-O-(CH2)n-COOH | General Structure |

| Purity | >95% (typical) | |

| Storage | Store as powder at -20°C for up to 24 months. In solution, store in aliquots at -20°C for up to one month. |

Experimental Protocols

A pristine environment and clean equipment are critical for forming high-quality SAMs. All procedures involving thiols should be performed in a fume hood.

Protocol 1: Gold Substrate Preparation

A thoroughly cleaned gold surface is essential for the formation of a well-ordered monolayer. Choose one of the following cleaning methods.

Method A: Piranha Solution Cleaning (Extreme Caution Required)

-

Safety Note: Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) is extremely corrosive and reacts violently with organic materials. It must be handled with extreme caution in a fume hood using appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron. Always add the peroxide to the acid slowly.

-

Prepare the piranha solution by slowly adding one part 30% hydrogen peroxide (H₂O₂) to three parts concentrated sulfuric acid (H₂SO₄) in a glass container.

-

Using clean tweezers, immerse the gold substrate in the piranha solution for 5-10 minutes.

-

Carefully remove the substrate and rinse it extensively with deionized (DI) water, followed by absolute ethanol.

-

Dry the substrate under a stream of high-purity nitrogen gas. Use immediately.

Method B: UV/Ozone Cleaning

-

Place the gold substrate in a UV/Ozone cleaner.

-

Expose the substrate to UV radiation for 15-20 minutes to remove organic contaminants through photo-oxidation.

-

Use the cleaned substrate immediately for SAM formation.

Protocol 2: Thiol Solution Preparation

-

Calculate Required Amounts: Determine the volume and concentration of the thiol solution needed. A typical concentration for SAM formation is between 1 mM and 5 mM.

-

Mass Calculation: Mass (g) = Concentration (mol/L) * Volume (L) * Molecular Weight (g/mol)

-

-

Solvent Selection: 200-proof ethanol is the recommended solvent for most thiol-based SAMs.

-

Dissolution and pH Adjustment:

-

Measure the appropriate volume of ethanol into a clean glass or polypropylene container.

-

Add the calculated mass of this compound to the solvent.

-

For carboxyl-terminated thiols, the pH of the solution should be adjusted to approximately 2 to ensure the carboxylic acid group is protonated. Add a few drops of concentrated HCl and check the pH.

-

Sonicate the solution for 5-10 minutes to ensure the thiol is completely dissolved.

-

Protocol 3: Self-Assembled Monolayer Formation

The formation of the monolayer occurs via chemisorption of the thiol onto the gold surface, followed by a slower reorganization phase where molecules arrange into a densely packed structure.

-

Place the freshly cleaned gold substrate(s) into individual, clean containers.

-

Dispense the prepared thiol solution into each container, ensuring the substrate is fully immersed.

-

To minimize oxidation, reduce the headspace above the solution and backfill the container with an inert gas like dry nitrogen or argon.

-

Seal the container tightly (e.g., with Parafilm) to prevent solvent evaporation and contamination.

-

Allow the self-assembly process to proceed for 18-48 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.

Protocol 4: Rinsing and Drying

This step removes non-chemisorbed molecules from the surface.

-

Remove the substrate from the thiol solution using clean tweezers.

-

Rinse the substrate thoroughly with fresh ethanol for 10-15 seconds to remove physisorbed thiols.

-

Place the sample in a container with fresh ethanol and sonicate for 1-3 minutes to remove any remaining weakly bound molecules.

-

Perform a final rinse with ethanol for 10-15 seconds.

-

Dry the functionalized substrate under a gentle stream of high-purity nitrogen gas.

Protocol 5: Storage and Characterization

-

Storage: Store the prepared SAMs in a clean, dry environment, such as a desiccator or a Petri dish backfilled with nitrogen. It is best to use the monolayers for subsequent experiments as soon as possible to minimize potential oxidation of the surface.

-

Characterization: The quality of the SAM can be assessed using various surface-sensitive techniques.

| Technique | Purpose | Expected Result for a High-Quality SAM |

| Contact Angle Goniometry | Measures surface wettability. | A significant decrease in the water contact angle compared to a bare gold surface, indicating a more hydrophilic surface due to the PEG-acid terminal group. |

| Ellipsometry | Measures the thickness of the monolayer. | A uniform thickness consistent with the length of a single, vertically oriented this compound molecule. |

| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and chemical states of the surface. | Presence of S 2p, C 1s, and O 1s peaks confirming the presence of the molecule. The S 2p peak will confirm the formation of a gold-thiolate bond. |

| Cyclic Voltammetry (CV) / Electrochemical Impedance Spectroscopy (EIS) | Probes the electron transfer properties at the electrode surface. | The SAM should act as a barrier, blocking the access of redox probes (like Fe(CN)₆³⁻/⁴⁻) to the gold surface, resulting in changes to the CV and an increase in charge transfer resistance in EIS. |

Visualizations

SAM Formation on Gold Surface

The diagram below illustrates the self-assembly of this compound molecules on a gold substrate, highlighting the key functional components.

Caption: Molecular structure and assembly on a gold surface.

Experimental Workflow

This workflow provides a step-by-step visual guide to the entire process, from substrate preparation to final characterization.

Caption: Step-by-step experimental workflow for SAM formation.

References

Application Notes and Protocols for Thiol-C9-PEG5-acid in Targeted Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Thiol-C9-PEG5-acid as a heterobifunctional linker in the development of targeted drug delivery systems. This linker, featuring a terminal thiol group and a carboxylic acid, connected by a C9 alkyl chain and a five-unit polyethylene glycol (PEG) spacer, offers a versatile platform for conjugating drugs and targeting moieties to nanoparticle surfaces.

Core Applications in Targeted Drug Delivery

This compound is instrumental in the surface functionalization of nanoparticles, particularly gold nanoparticles (AuNPs) and quantum dots, due to the strong affinity of the thiol group for noble metal surfaces.[1] The PEG spacer enhances the biocompatibility and stability of the nanoparticle construct in physiological environments, reducing non-specific protein adsorption and prolonging circulation time. The terminal carboxylic acid provides a reactive handle for the covalent attachment of targeting ligands (e.g., antibodies, peptides, small molecules) or therapeutic agents via amide bond formation.

Key applications include:

-

Active Targeting: The carboxylic acid can be activated to react with primary amines on targeting ligands, enabling the drug delivery system to specifically bind to receptors overexpressed on diseased cells, thereby increasing therapeutic efficacy and reducing off-target effects.

-

Drug Carrier Conjugation: Therapeutic agents with available amine groups can be directly conjugated to the linker, tethering the drug to the nanoparticle carrier.

-

Controlled Release Systems: The linker can be incorporated into more complex systems where drug release is triggered by specific physiological conditions, such as changes in pH or redox potential.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the reviewed literature, the following tables summarize representative data for similar thiol-PEG-acid linkers used in nanoparticle-based drug delivery systems. This data provides an expected range of performance when using this compound.

Table 1: Representative Ligand Density on Gold Nanoparticles

| Linker Molecule | Nanoparticle Diameter (nm) | Ligand Density (molecules/nm²) | Quantification Method |

| Mercapto-(PEG)4-carboxylic acid | ~15 | 4.3 | Inductively Coupled Plasma–Mass Spectrometry (ICP-MS) |

| HS-PEG5000-NH2 | ~20 | Not specified, but efficient until saturation | Fluorescamine-based assay |

| Mercaptopropionic acid (MPA) | ~15 | 6.3 | Inductively Coupled Plasma–Mass Spectrometry (ICP-MS) |

Data is illustrative and derived from studies on similar thiol-PEG linkers.[2][3]

Table 2: Representative Drug Loading and Release

| Nanoparticle System | Drug | Loading Capacity | Release Conditions | % Release |

| Mesoporous Silica Nanoparticles (MSNPs) with Thiol-PEG linker | Doxorubicin (DOX) | High (not quantified) | 10 mM Glutathione | Redox-responsive |

| Thiol-ene hydrogel | Doxorubicin (DOX) | Not specified | Tumor-mimicking conditions | 100% in 46 h |

| Thiol-ene hydrogel | Carvacrol (CRV) | Not specified | PBS | Initial burst followed by sustained release |

Data is illustrative and derived from studies on similar thiol-functionalized systems.[4]

Experimental Protocols

The following protocols are generalized methodologies for the use of this compound in the development of targeted drug delivery systems. Optimization will be required for specific nanoparticles, drugs, and targeting ligands.

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound

This protocol describes the self-assembly of this compound onto the surface of gold nanoparticles.

Materials:

-

Gold nanoparticles (AuNPs) of desired size in solution

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Centrifugation equipment

Procedure:

-

Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or DMF).

-

Add the this compound solution to the AuNP solution. The optimal molar ratio of linker to AuNPs should be determined experimentally to achieve the desired surface coverage.[3]

-

Incubate the mixture overnight at room temperature with gentle stirring to allow for the formation of a self-assembled monolayer (SAM) via the gold-thiol bond.

-

To remove excess, unbound linker, centrifuge the solution. The speed and duration of centrifugation will depend on the size of the AuNPs.

-

Carefully remove the supernatant and resuspend the nanoparticle pellet in fresh PBS.

-

Repeat the washing step (centrifugation and resuspension) at least three times to ensure complete removal of unbound linker.

-

The functionalized AuNPs are now ready for characterization or further conjugation.

Protocol 2: Conjugation of a Targeting Ligand to this compound Functionalized AuNPs via EDC/NHS Chemistry

This protocol details the covalent attachment of an amine-containing targeting ligand to the carboxylic acid terminus of the linker.

Materials:

-

This compound functionalized AuNPs

-

Targeting ligand with a primary amine group

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES buffer, 0.5 M NaCl, pH 4.7-6.0

-

Coupling Buffer: PBS, pH 7.2-8.5

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)

-

Centrifugation or dialysis equipment for purification

Procedure:

-

Activation of Carboxylic Acid Groups:

-

Resuspend the this compound functionalized AuNPs in Activation Buffer.

-

Prepare fresh solutions of EDC and NHS in the Activation Buffer.

-

Add EDC and NHS to the nanoparticle suspension. A typical starting molar excess is 10-50 fold over the estimated number of carboxylic acid groups on the nanoparticle surface.

-

Incubate for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.

-

-

Conjugation to Targeting Ligand:

-

Immediately after activation, add the targeting ligand dissolved in Coupling Buffer to the activated nanoparticle solution. The optimal molar ratio of ligand to nanoparticles should be determined experimentally.

-

Adjust the pH of the reaction mixture to 7.2-8.5 if necessary.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Add the Quenching Solution to the reaction mixture to deactivate any unreacted NHS esters. Incubate for 30 minutes.

-

Purify the targeted nanoparticles from excess ligand and reaction byproducts using centrifugation and washing cycles or dialysis.

-

Visualization of Workflows and Pathways

The following diagrams illustrate the key processes involved in the application of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ‘Living’ PEGylation on gold nanoparticles to optimize cancer cell uptake by controlling targeting ligand and charge densities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Application Note: Bioconjugation of Thiol-C9-PEG5-acid to Antibodies

Audience: Researchers, scientists, and drug development professionals.

Introduction The covalent modification of monoclonal antibodies (mAbs) is a cornerstone of modern biotherapeutics and diagnostics. Heterobifunctional linkers, such as Thiol-C9-PEG5-acid, provide a versatile platform for this purpose. This linker features a terminal carboxylic acid for covalent attachment to the antibody and a terminal thiol group, which can be used for subsequent conjugation of payloads like cytotoxic drugs, fluorescent dyes, or biotin.[1][2] The polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can improve pharmacokinetic properties by minimizing immunogenicity.[3][4]

This document provides a detailed protocol for the bioconjugation of this compound to antibodies via the primary amine groups of lysine residues. The process involves a two-stage chemical strategy: first, the activation of the linker's carboxylic acid using carbodiimide chemistry (EDC/NHS), followed by its reaction with the antibody.[5] The resulting thiol-functionalized antibody is then purified and characterized, ready for subsequent conjugation to a thiol-reactive payload.

Principle of Conjugation The conjugation strategy relies on two well-established chemical reactions:

-

Amide Bond Formation : The carboxylic acid group of the this compound linker is first activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted into a more stable, amine-reactive NHS ester. This activated linker subsequently reacts with the primary amine groups on the side chains of lysine residues on the antibody surface, forming a stable amide bond.

-

Thiol-Maleimide Coupling (Application Example) : Once the antibody is functionalized with the linker, its free thiol group is available for reaction. A common application is the coupling to a maleimide-functionalized payload. The thiol group undergoes a Michael addition reaction with the maleimide, forming a stable thioether bond. This reaction is highly chemoselective for thiols when performed at a pH between 6.5 and 7.5.

Visualizing the Process

Caption: Chemical reaction pathway for antibody modification.

Caption: Experimental workflow for antibody bioconjugation.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the covalent attachment of the linker to antibody lysine residues.

1.1 Materials and Reagents

-

Antibody (e.g., IgG) at a concentration of 2-10 mg/mL.

-

This compound linker.

-

Activation Buffer: 0.1 M MES, pH 5.0-6.0.

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, free of primary amines (e.g., Tris).

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC).

-

N-hydroxysulfosuccinimide (Sulfo-NHS).

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5.

-

Anhydrous Dimethyl Sulfoxide (DMSO).

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

1.2 Antibody Preparation

-

If the antibody is in a buffer containing primary amines (like Tris), it must be exchanged into Coupling Buffer (PBS, pH 7.2-7.5).

-

Use a desalting column or dialysis to perform the buffer exchange.

-

Adjust the final antibody concentration to 2-10 mg/mL. A higher concentration is generally preferred to maximize reaction efficiency.

1.3 Reagent Preparation

-

Allow all reagents to warm to room temperature before opening vials.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer. These reagents hydrolyze quickly in aqueous solutions and should not be stored.

1.4 Activation and Conjugation Reaction

-

Combine the this compound stock solution with an appropriate volume of Activation Buffer.

-

Add the EDC and Sulfo-NHS stock solutions to the linker solution. A common molar ratio is Linker:EDC:Sulfo-NHS of 1:2:2.

-

Incubate the activation mixture for 15 minutes at room temperature.

-

Add the activated linker solution to the prepared antibody solution. The molar excess of linker to antibody will determine the final degree of labeling and must be optimized. A starting point is a 20 to 50-fold molar excess.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

(Optional) Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubating for 15 minutes. This step hydrolyzes any unreacted NHS esters.

1.5 Purification of the Thiolated Antibody

-

Remove excess, unreacted linker and byproducts using a desalting column or size-exclusion chromatography (SEC).

-

Equilibrate the column with degassed Coupling Buffer (PBS, pH 7.2-7.5).

-

Apply the reaction mixture to the column and collect the purified, thiolated antibody according to the manufacturer's instructions. The purified conjugate should be used immediately for payload conjugation or characterization.

Protocol 2: Characterization of the Thiolated Antibody

2.1 Determination of Linker-to-Antibody Ratio (LAR) The average number of linker molecules conjugated per antibody (LAR) can be quantified by measuring the number of free thiol groups using Ellman's Reagent (DTNB).

-

Measure the protein concentration of the purified thiolated antibody using a BCA assay or by measuring absorbance at 280 nm.

-

Perform Ellman's assay according to the manufacturer's protocol to determine the concentration of free sulfhydryl groups.

-

Calculate the LAR using the following formula: LAR = (Molar concentration of -SH groups) / (Molar concentration of antibody)

2.2 Mass Spectrometry (MS) Analysis Electrospray ionization mass spectrometry (ESI-MS) can confirm the conjugation and determine the distribution of species.

-

Analyze both the unconjugated and thiolated antibody samples.

-

The mass spectrum of the conjugated antibody will show a distribution of peaks, with each peak corresponding to the mass of the antibody plus the mass of one or more attached linkers.

-

This provides a precise measurement of the LAR distribution.

Protocol 3: Example Conjugation to a Maleimide-Payload

3.1 Conjugation Reaction

-

Prepare a stock solution of the maleimide-activated payload (e.g., dye, drug) in DMSO.

-

Add a 5 to 10-fold molar excess of the maleimide-payload to the purified thiolated antibody.

-

Ensure the reaction buffer is at pH 6.5-7.5 and is free of other thiol-containing compounds. If necessary, add a chelating agent like EDTA (1-2 mM) to prevent disulfide bond formation catalyzed by metal ions.

-

Incubate for 2 hours at room temperature or overnight at 4°C, protected from light if the payload is light-sensitive.

3.2 Purification and Storage

-

Purify the final antibody conjugate away from excess payload using a desalting column, SEC, or dialysis.

-

The final storage buffer should be optimized for antibody stability. For long-term storage, add cryoprotectants like 5-10 mg/mL BSA and 0.01-0.03% sodium azide, and store at 4°C or, with 50% glycerol, at -20°C.

Data Presentation